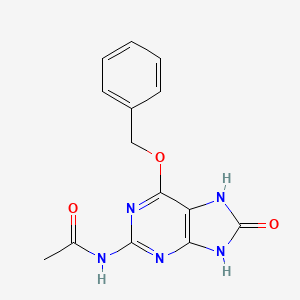

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide

Overview

Description

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a benzyloxy group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide typically involves multiple steps. One common method includes the initial formation of the purine core, followed by the introduction of the benzyloxy group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Formation of Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of Benzyloxy Group: The benzyloxy group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative in the presence of a base.

Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in cellular processes and enzyme interactions.

Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s ability to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share a similar acetamide moiety but differ in the core structure.

Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a benzyloxy group.

Uniqueness

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide is a synthetic compound belonging to the purine class, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3, with a molecular weight of 286.28 g/mol. The compound features a benzyloxy group at the 6-position and an oxo group at the 8-position, which are significant for its biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A typical reaction scheme involves:

- Introduction of the Benzyloxy Group : Reacting a 6-hydroxypurine with benzyl bromide in the presence of a base.

- Formation of Acetamide : Subsequent acylation with acetic anhydride.

This method allows for the efficient production of the compound while maintaining its structural integrity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antiviral and anticancer applications.

Antiviral Activity

Recent studies have highlighted its potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. For instance, compounds structurally related to this compound have been shown to inhibit RNA synthesis effectively:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 6d5 | 1.11 ± 0.05 | SARS-CoV-2 RdRp |

| Remdesivir | 1.19 ± 0.36 | SARS-CoV-2 RdRp |

These findings suggest that this compound may have similar inhibitory effects due to its structural similarities with other potent inhibitors .

Anticancer Potential

The compound's interaction with molecular chaperones such as Hsp90 has also been investigated. Inhibitors targeting Hsp90 are gaining attention for their role in cancer therapy due to their ability to destabilize oncogenic proteins. The biological evaluation of structurally related compounds has shown promising results in inhibiting cancer cell proliferation .

Case Studies and Research Findings

A comprehensive study evaluated various derivatives of purine compounds, including this compound for their biological activity:

- Inhibition Studies : Compounds were tested against various viral targets and cancer cell lines.

- Mechanism Exploration : Investigations into the mechanism of action revealed potential interactions with key enzymes involved in viral replication and tumor growth.

Properties

IUPAC Name |

N-(8-oxo-6-phenylmethoxy-7,9-dihydropurin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8(20)15-13-17-11-10(16-14(21)18-11)12(19-13)22-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,15,16,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXGRTIDHDUIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658362 | |

| Record name | N-[6-(Benzyloxy)-8-oxo-8,9-dihydro-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158754-47-3 | |

| Record name | N-[6-(Benzyloxy)-8-oxo-8,9-dihydro-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.